
Antitumor agent-133
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-133 is a bis-isatin derivative known for its potent antitumor properties. It exhibits significant activity against liver cancer cell lines Huh1 and Huh7, with IC50 values of 17.13 μM and 8.27 μM, respectively . This compound induces cell autophagy and inhibits tumor growth through the regulation of LC3BII, ATG5, and p62 proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-133 involves multiple steps, starting with the preparation of isatin derivatives. The key steps include:
Formation of Isatin Derivatives: Isatin derivatives are synthesized through the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization.
Bis-Isatin Formation: The isatin derivatives are then reacted with appropriate reagents to form bis-isatin compounds.
Final Compound Formation: The bis-isatin derivatives undergo further reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
Antitumor agent-133 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
科学研究应用
Antitumor agent-133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of bis-isatin derivatives.
Biology: Investigated for its ability to induce autophagy and regulate protein levels in cancer cells.
Medicine: Explored as a potential therapeutic agent for liver cancer and other types of tumors.
作用机制
The mechanism of action of Antitumor agent-133 involves the induction of cell autophagy and inhibition of tumor growth. This is achieved through the regulation of key proteins such as LC3BII, ATG5, and p62. These proteins play crucial roles in the autophagy pathway, which is a cellular process that degrades and recycles cellular components . By modulating these proteins, this compound can effectively inhibit the proliferation of cancer cells and induce cell death .
相似化合物的比较
Similar Compounds
Similar compounds to Antitumor agent-133 include other bis-isatin derivatives and aminosteroid derivatives such as RM-133. These compounds share structural similarities and exhibit antitumor activities .
Uniqueness
This compound is unique due to its specific mechanism of action involving the regulation of autophagy-related proteins. This sets it apart from other antitumor agents that may target different pathways or mechanisms .
Conclusion
This compound is a promising compound with significant potential in cancer research and therapy. Its unique mechanism of action and broad range of applications make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C27H24Br2N4O8 |
|---|---|
分子量 |
692.3 g/mol |
IUPAC 名称 |
methyl 2,6-bis[[2-(5-bromo-2,3-dioxoindol-1-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C27H24Br2N4O8/c1-41-27(40)18(31-22(35)13-33-20-8-6-15(29)11-17(20)24(37)26(33)39)4-2-3-9-30-21(34)12-32-19-7-5-14(28)10-16(19)23(36)25(32)38/h5-8,10-11,18H,2-4,9,12-13H2,1H3,(H,30,34)(H,31,35) |
InChI 键 |
SJZFQXHVCPURII-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O)NC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


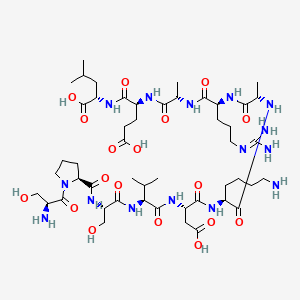
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
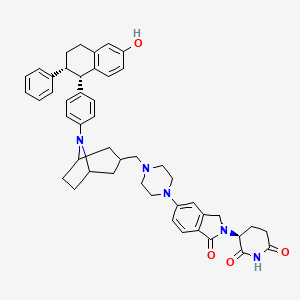
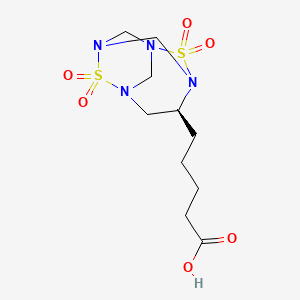
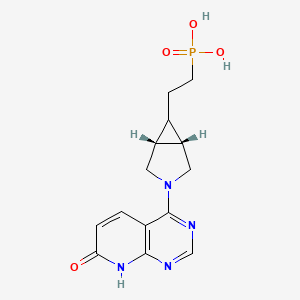
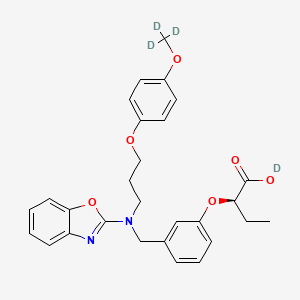
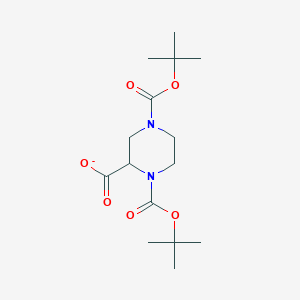
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

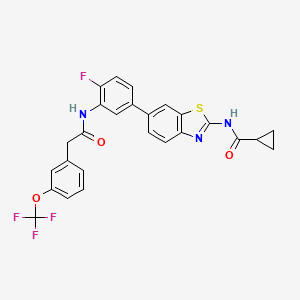
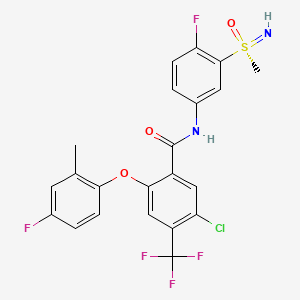
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)

